molecular formula C12H8N2O3 B5795550 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Cat. No.: B5795550
M. Wt: 228.20 g/mol
InChI Key: MSSIGYGWOOWKCX-UHFFFAOYSA-N
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Description

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is an organic compound characterized by the presence of a methoxy group and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves the condensation of 7-methoxy-1,3-benzodioxole-5-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.

    Substitution: The methoxy group and benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring and nitrile groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 7-Methoxy-1,3-benzodioxole-5-carbaldehyde
  • 2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanamine
  • 1,3-Benzodioxole

Comparison: 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is unique due to the presence of both the methoxy group and the nitrile groups, which confer distinct chemical properties. Compared to 7-methoxy-1,3-benzodioxole-5-carbaldehyde, it has enhanced reactivity due to the nitrile groups. Compared to 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine, it has different biological activities due to the presence of the nitrile groups. Compared to 1,3-benzodioxole, it has additional functional groups that expand its range of chemical reactions and applications.

Properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-15-10-3-8(2-9(5-13)6-14)4-11-12(10)17-7-16-11/h2-4H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSIGYGWOOWKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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